Tris[2-(perfluorohexyl)ethyl] Phosphate
Description
Contextualization of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403) within the Broader PFAS Chemical Class
Tris[2-(perfluorohexyl)ethyl] Phosphate, with the chemical formula C24H12F39O4P, falls under the category of polyfluoroalkyl substances. biosynth.comaablocks.com Specifically, it is classified as a polyfluoroalkyl phosphate ester (PAPE). Unlike perfluoroalkyl substances (PFAAs), which are fully fluorinated, polyfluoroalkyl substances contain non-fluorinated portions in their chemical structure. itrcweb.org In the case of this compound, it contains non-fluorinated ethyl groups linking the phosphate core to the perfluorohexyl chains.
This structural feature is critical because polyfluoroalkyl substances like PAPEs are considered "precursors." enviro.wiki This means that while they are not PFAAs themselves, they have the potential to transform or degrade into persistent terminal PFAAs, such as perfluorocarboxylic acids (PFCAs), under certain environmental conditions through biotic or abiotic processes. enviro.wikiitrcweb.org Therefore, the study of compounds like this compound is essential for understanding the full scope of PFAS contamination, as they can act as a long-term source of the more well-known and highly stable PFAAs in the environment. itrcweb.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 165325-62-2 | aablocks.com |
| Molecular Formula | C24H12F39O4P | biosynth.comaablocks.com |
| Molecular Weight | 1136.26 g/mol | biosynth.com |
| Melting Point | 54 °C | biosynth.com |
| Heavy Atom Count | 68 | aablocks.com |
| Rotatable Bond Count | 24 | aablocks.com |
Identification of Key Research Gaps and Motivations for Investigating this compound
Despite its classification as a PFAS precursor, significant knowledge gaps exist regarding this compound. Much of the historical and current research has focused on legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). mdpi.com Consequently, less is known about the environmental behavior of replacement substances and precursors like PAPEs.
Key research gaps that motivate the investigation of this compound include:
Environmental Fate and Transport: There is a lack of comprehensive understanding of how this specific compound moves through and persists in different environmental compartments like soil, sediment, and water. mdpi.com Its transport is governed by complex factors including its physicochemical properties and interactions with environmental media. enviro.wiki
Transformation Pathways and Products: While it is known that PAPEs can degrade into PFAAs, the specific pathways, reaction rates, and intermediate products for this compound are not well-characterized. researchgate.net Identifying these transformation products is crucial for a complete environmental assessment.
Analytical Methods: Developing robust and sensitive analytical standards and methods for detecting and quantifying this compound and its unique degradation products in complex environmental matrices remains a challenge.
Occurrence and Distribution: There is limited data on the prevalence of this compound in the environment, particularly in comparison to the vast data available for PFOA and PFOS. Understanding its distribution is key to identifying sources and assessing potential exposure.
Scope and Objectives of Academic Inquiry on this compound
Academic research on this compound is driven by the need to understand its role as an environmental contaminant. The scope of this inquiry is multifaceted, encompassing chemistry, environmental science, and toxicology.
The main objectives of these academic investigations are:
To Characterize Environmental Behavior: A primary goal is to determine the fate and transport characteristics of the compound. enviro.wikimdpi.com This includes studying its sorption to soil and sediment, its mobility in groundwater, and its potential for long-range transport.
To Elucidate Degradation Pathways: Researchers aim to identify the biotic and abiotic conditions under which this compound degrades and to fully characterize the resulting transformation products, particularly the terminal PFAAs that are formed. itrcweb.orgresearchgate.net
To Develop Analytical Methodologies: A significant objective is the creation of reliable and standardized methods for the detection and quantification of this compound in various environmental samples, such as water, soil, and biological tissues.
To Conduct Occurrence Studies: Investigations are designed to determine the presence and concentration of this compound in different environments, including industrial sites, landfills, wastewater treatment plant effluent, and in the wider environment. This helps in identifying emission sources and assessing the scale of contamination. bohrium.com
By achieving these objectives, the scientific community can build a comprehensive profile of this compound, which is essential for informed environmental management and regulatory decision-making.
Properties
IUPAC Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F39O4P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-65-68(64,66-5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)67-6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCACBPBFZQHXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OP(OCH2CH2C6F13)3, C24H12F39O4P | |
| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1,1',1''-phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858545 | |
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165325-62-2 | |
| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for Tris 2 Perfluorohexyl Ethyl Phosphate
Established Methodologies for the Laboratory Synthesis of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403)
The laboratory synthesis of Tris[2-(perfluorohexyl)ethyl] Phosphate is typically achieved through the reaction of a phosphorus-containing electrophile with a fluorinated alcohol. This process is analogous to the production of other trialkyl phosphates. For instance, the industrial synthesis of Tris(2-ethylhexyl) phosphate involves reacting phosphorus oxychloride with 2-ethylhexanol. atamankimya.com Following this established chemical logic, the synthesis of the title compound would involve the reaction between a suitable phosphorus agent and 2-(perfluorohexyl)ethanol.
The core of this compound synthesis is the esterification reaction, which forms the phosphate ester bonds. The most common method involves the reaction of phosphorus oxychloride (POCl₃) with three equivalents of 2-(perfluorohexyl)ethanol. This reaction typically produces the desired phosphate triester and hydrochloric acid (HCl) as a byproduct. The presence of a base is often required to neutralize the HCl, driving the reaction to completion.
General Reaction Scheme: P(=O)Cl₃ + 3 HOCH₂CH₂(CF₂)₅CF₃ → P(=O)(OCH₂CH₂(CF₂)₅CF₃)₃ + 3 HCl
Catalysts are crucial for enhancing the rate and efficiency of phosphate ester synthesis. While simple base catalysis (e.g., using an amine base to scavenge HCl) is common, more advanced catalytic systems can be employed. Research into the synthesis of related phosphate esters has demonstrated the use of environmentally benign Zn(II) catalysts. rsc.org These catalysts can facilitate the reaction between alcohols and phosphonylation reagents under mild conditions. rsc.org Lewis bases, such as the electron-rich tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have also been investigated for their catalytic activity in related organophosphorus reactions, showcasing the potential for diverse catalytic strategies. rsc.org
Optimizing the synthesis of this compound is essential for maximizing yield and minimizing impurities. Key parameters for optimization include reaction temperature, solvent, reaction time, and the stoichiometric ratio of reactants. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are instrumental in monitoring the reaction's progress and determining the yield of the final product under various conditions. researchgate.net A systematic approach, varying one parameter at a time while keeping others constant, allows for the identification of the optimal reaction environment. researchgate.net
Table 1: Conceptual Parameters for Reaction Optimization This table presents a conceptual framework for optimizing the synthesis of this compound, based on general principles of chemical process optimization.
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Monitoring Technique |
|---|---|---|---|
| Temperature | 25°C - 100°C | 60°C | HPLC, GC-MS |
| Reactant Ratio (Alcohol:POCl₃) | 3.0:1 to 3.5:1 | 3.1:1 | NMR Spectroscopy |
| Catalyst Loading | 0.1 mol% - 5 mol% | 1 mol% | HPLC |
| Reaction Time | 2 hours - 24 hours | 12 hours | TLC, HPLC |
| Solvent | Toluene, Acetonitrile, Dichloromethane | Acetonitrile | Visual, HPLC |
Purification Techniques in this compound Production
After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues. Given the unique properties of its long perfluorohexyl chains, specialized purification methods are highly effective. Solid-phase extraction (SPE), particularly fluorous SPE, is a well-suited technique that leverages the high affinity of fluorinated compounds for a fluorous stationary phase to achieve selective separation. researchgate.net
Membrane separation technologies like nanofiltration (NF) and reverse osmosis (RO) are powerful tools for treating water contaminated with per- and polyfluoroalkyl substances (PFAS) and could be adapted for purification processes. nih.govnih.gov These high-pressure membrane processes separate molecules based on size, charge, and interactions with the membrane material. nih.gov
The effectiveness of these membranes in separating PFAS is influenced by the membrane's properties, such as its molecular weight cutoff and surface charge, as well as the properties of the PFAS molecule itself. mdpi.com For instance, negatively charged NF membranes can effectively reject anionic PFAS through electrostatic repulsion (Donnan effect). mdpi.com Although this compound is a neutral molecule, separation would primarily rely on size exclusion and hydrophobic interactions with the membrane polymer. The hydrophobic nature of both the perfluoroalkyl chains and certain membrane materials (e.g., polyamide) can lead to adsorption, which must be managed to prevent fouling and ensure efficient purification. mdpi.com
Table 2: Membrane Technologies for PFAS Separation This table summarizes findings on various membrane technologies used for the separation of different PFAS compounds, which are relevant for the purification of this compound.
| Membrane Type | Separation Principle | Target PFAS Examples | Reported Rejection Efficiency | Reference |
|---|---|---|---|---|
| Nanofiltration (NF) | Size Exclusion, Electrostatic Repulsion | PFOA, PFOS | >90% for many commercial membranes | nih.govdigitellinc.com |
| Reverse Osmosis (RO) | Solution-Diffusion, Size Exclusion | Short- and Long-Chain PFAS | Generally excellent rejection | nih.govnih.gov |
| Anion-Exchange Membrane | Donnan Dialysis, Ion Exchange | PFBA, PFPeA, PFHxA | High selectivity for short-chain PFAS | digitellinc.com |
| Membrane Distillation (MD) | Vapor Pressure Gradient | PFPeA | High removal using hydrophobic PTFE membranes | mdpi.com |
Derivatization Strategies for Analytical Enhancement of this compound
The accurate detection and quantification of organophosphate esters often require sensitive analytical methods like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). kennesaw.edumdpi.com While many modern LC-MS/MS methods can detect organophosphates directly, derivatization can be employed to improve the analytical characteristics of a target compound. nih.gov This chemical modification is typically used to increase a molecule's volatility for GC analysis or to enhance its ionization efficiency for MS detection.
For related organophosphate flame retardant metabolites, derivatization with agents like pentafluorobenzylbromide has been used to enable sensitive detection by GC-MS/MS. researchgate.net This strategy converts the polar metabolites into less polar, more volatile derivatives suitable for GC separation. While this compound itself may not require derivatization for LC-MS analysis, this approach remains a valuable tool in the broader analytical chemistry of organophosphates, particularly for metabolic studies or when alternative detection methods are used. mdpi.comresearchgate.net
Environmental Occurrence and Spatiotemporal Distribution of Tris 2 Perfluorohexyl Ethyl Phosphate
Global and Regional Environmental Concentrations of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403)
Tris[2-(perfluorohexyl)ethyl] phosphate and related PAPs are detected globally, with concentrations varying by region and environmental medium. These compounds are frequently found in indoor environments, which act as significant sources of PFAS.
A study of house dust from six regions across four continents found PFAS in all samples, with total median concentrations ranging from 17.3 to 197 ng/g. nih.gov The composition of PFAS varied regionally, with high levels of 6:2 fluorotelomer phosphate ester (6:2 diPAP) observed in dust from Australia and the United States, while legacy PFAS like PFOA and PFOS were more dominant in other areas. nih.gov This highlights the widespread but varied distribution of these emerging contaminants. nih.gov Further research indicates that PAPs are often the dominant class of PFAS found in matrices such as household dust, food-contact materials, and cosmetics. nih.gov
The presence of these compounds is not limited to dust. Studies have detected PAPs in human blood worldwide, indicating widespread exposure, with 6:2 diPAP being the most prevalent of its class. nih.gov In indoor settings, spent air conditioning filters have been used as samplers for airborne dust, confirming the presence of PAPs in indoor air. nih.gov
Table 1: Regional Concentrations of Total PFAS in Indoor Dust
| Region | Median Concentration (ng/g) |
|---|---|
| Adelaide, Australia | 197 |
| Tianjin, China | Not specified, but noted as higher |
| Carbondale, U.S. | Not specified, but noted as higher |
| Other (3 locations) | Ranged down to 17.3 |
Source: nih.gov
Distribution of this compound in Aquatic Ecosystems
The unique chemical properties of PFAS, including their precursors like this compound, lead to their distribution throughout aquatic environments.
Surface Waters, Groundwaters, and Marine Environments
Due to the high water solubility and persistence of many PFAS, aquatic systems such as oceans, groundwater, and surface waters are considered major global sinks for these compounds. nih.gov While specific concentration data for this compound in these environments is scarce, studies on the broader PFAS group show widespread contamination. For instance, a 2018 study of 62 tributary sites of the Laurentian Great Lakes found individual PFAS concentrations in surface water varied immensely, from below detection limits up to 247 ng/L. usgs.gov
In a Swedish lake impacted by aqueous film-forming foam (AFFF), the total PFAS concentration in the water was between 95–100 ng L−1, although this was dominated by compounds like PFOS and PFHxS. nih.gov The study did note the inconsistent presence of 6:2 fluorotelomer sulfonate (6:2 FTSA), a related polyfluoroalkyl substance. nih.gov The general mobility of shorter-chain PFAS makes them more likely to reach groundwater. service.gov.uk
Wastewater Treatment Plant Effluents and Sludge
Wastewater treatment plants (WWTPs) are recognized as significant point sources for the release of PFAS into the environment. nih.gov Standard treatment processes are often ineffective at removing these persistent chemicals, allowing them to enter aquatic ecosystems through effluents. service.gov.uk
Research indicates that PAPs, with 6:2 diPAP being the most common, are the dominant PFAS class found in both wastewater and sludge. nih.gov The application of sewage sludge from WWTPs onto agricultural land can, in turn, become a source of contamination for terrestrial environments. researchgate.net
Presence of this compound in Terrestrial Environments
The hydrophobic nature of certain PFAS, including PAPs, means they are prone to partition to solids, leading to their accumulation in soils and sediments. nih.govbohrium.com
Soils and Sediments
Direct evidence for the presence of this compound in terrestrial systems comes from a study of PFAS-contaminated soil where paper sludge had been applied. nih.govd-nb.info Using an authentic standard, the study identified 6:2/6:2/6:2 triPAP (this compound). nih.govd-nb.info The contamination was found to originate mainly from polyfluorinated dialkylated phosphate esters. nih.govd-nb.info Although a specific concentration for the tri-ester was not provided, an estimated concentration for the related 6:2/8:2 diPAP was 210 μg/kg in one soil sample. d-nb.info
Table 2: Estimated Concentrations of Selected PFAS in Contaminated Soil Sample
| Compound | Estimated Concentration (μg/kg) |
|---|---|
| 6:2/8:2 diPAP | 210 |
| diSAmPAP | 630 |
| PFOS | 100 |
| EtFOSAA | 100 |
| PFOA | 60 |
Source: d-nb.info
The fate of these compounds in soil is an area of active research. One study exposed earthworms to soil contaminated with 6:2 diPAP and found that the compound quickly accumulated in the organisms, particularly in the gut. nih.gov The study also demonstrated that the presence of earthworms stimulated the degradation of 6:2 diPAP in the soil and that the compound underwent extensive biotransformation within the earthworm itself. nih.gov This highlights that PAPs in soil can be taken up by terrestrial invertebrates and transformed into other PFAS, acting as an indirect source of more persistent compounds in the environment. nih.gov In broader studies of aquatic sediments, longer-chain PFAS show a greater tendency to adhere to sediment particles. researchgate.net
Atmospheric Transport and Deposition Patterns of this compound
Atmospheric transport is a key pathway for the global distribution of PFAS, including precursor compounds like this compound. au.dk These substances can be released directly into the atmosphere from manufacturing sites, landfills, and WWTPs. au.dkitrcweb.org
Once airborne, these compounds can travel long distances before being deposited in terrestrial and aquatic ecosystems via wet (precipitation) and dry deposition. au.dk For areas without direct sources of contamination, atmospheric deposition is often the dominant process. au.dk
The presence of PAPs in the atmosphere has been confirmed by analyzing airborne dust collected by air conditioning filters in both homes and campus facilities. nih.gov This indicates that indoor environments can be sources of these compounds to the air. nih.gov While outdoor air concentrations of legacy PFAS like PFOA and PFOS are typically in the range of 1–30 pg/m³, indoor air concentrations can be higher due to the prevalence of PFAS in consumer and commercial products. itrcweb.org The detection of PAPs in indoor dust and air suggests a continuous, low-level release from treated products, contributing to their atmospheric presence and subsequent deposition. nih.govnih.gov
Following a comprehensive search for scientific literature, it has been determined that there is currently insufficient publicly available data to generate an article on this compound that adheres to the specific outline provided.
Searches for the compound, including by its chemical name, synonyms such as 6:2 TriPAPS, and its CAS number (165325-62-2), did not yield specific research findings on its occurrence in non-human biota, temporal trends in environmental concentrations, or its distinct sources and emission pathways.
While information is available for related polyfluoroalkyl substances (PFAS) and other organophosphate esters, the strict requirement to focus exclusively on this compound prevents the use of analogous data from these other compounds. The creation of a scientifically accurate and detailed article as requested is therefore not possible at this time due to the absence of specific research on this particular chemical.
Environmental Fate and Transport Mechanisms of Tris 2 Perfluorohexyl Ethyl Phosphate
Sorption and Desorption Dynamics of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403) in Environmental Matrices
The movement and persistence of Tris[2-(perfluorohexyl)ethyl] Phosphate in the environment are significantly influenced by its sorption and desorption behavior in soil, sediment, and other solid-phase media. Due to its structure, which includes both a polar phosphate group and non-polar perfluorohexyl ethyl chains, its interactions within environmental matrices are complex. The sorption process is largely driven by hydrophobic and electrostatic interactions. nih.gov The long perfluorinated chains contribute to a high degree of hydrophobicity, suggesting a strong tendency to partition from water to organic-rich phases. researchgate.net
For analogous organophosphate compounds like triphenyl phosphate (TPhP), sorption is positively correlated with the organic matter content of sediments. nih.gov The kinetic process for these types of compounds often fits a pseudo-second-order model, which implies that chemisorption may play a role in the binding mechanism. nih.gov Mechanisms such as hydrophobicity, π-π interactions, Lewis acid-base interactions, and hydrogen bonding can all contribute to the sorption process, leading to nonlinear sorption isotherms. nih.gov Like other organophosphate esters, this compound likely exhibits significant desorption hysteresis, meaning it is not easily released back into the environment once sorbed to sediment particles. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H12F39O4P |
| Molecular Weight | 1136.26 g/mol |
| XLogP3 | 14 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 43 |
| Rotatable Bond Count | 24 |
This interactive table is based on computed properties for this compound. aablocks.comlgcstandards.com
Particle Partitioning and Sediment Association
This compound is expected to exhibit strong partitioning to particulate matter and associate readily with sediments in aquatic environments. This behavior is primarily due to its high hydrophobicity, indicated by a very high computed XLogP3 value of 14. aablocks.com For other phosphorus compounds, partitioning onto particles has been shown to depend on the quantity of adsorbents like iron and aluminum oxides, organic matter, and calcium compounds within the sediment. nih.gov
Generally, for PFAS, partitioning to solids leads to retention in the vadose zone and retards migration in the saturated zone. itrcweb.org However, this partitioning can also facilitate transport if the compound sorbs to mobile colloidal particles. itrcweb.org Given its structure as a phosphate ester, its partitioning behavior in sediments is a critical factor in its environmental persistence and bioavailability. Predictions for a similar compound, tris(2-ethylhexyl) phosphate, using a Mackay-type level III fugacity model, indicated that if released in equal amounts to air, water, and soil, the highest proportion would ultimately be distributed to the soil. env.go.jp
Influence of Environmental Parameters on Sorption Behavior
Several environmental factors can modify the sorption and desorption of this compound. For PFAS in general, sorption increases with greater fluorinated chain length, indicating that hydrophobic interactions are a primary driver. researchgate.net
Key environmental parameters influencing sorption include:
Organic Matter: The dissolved organic matter (DOM) content in water can negatively affect PFAS sorption, as it competes for binding sites. researchgate.net Conversely, the organic matter content in soil and sediment is a primary driver for sorption, providing a hydrophobic medium for the compound to partition into. nih.govnih.gov
pH: The pH of the surrounding medium can influence the surface charge of both the sorbent material (soil, sediment) and the compound itself. While this compound does not have easily ionizable groups, pH can affect the electrostatic interactions between the phosphate head group and charged surfaces in the environment. researchgate.net
Volatilization and Atmospheric Partitioning of this compound
The potential for this compound to volatilize and exist in the atmosphere is determined by its vapor pressure and its tendency to partition between the gas and particle phases. For a similar compound, tris(2-ethylhexyl) phosphate, the vapor pressure is extremely low (1.10×10–5 Pa at 25°C), suggesting that direct volatilization from soil or water is not a significant transport pathway. env.go.jp
Leaching Potential and Groundwater Migration of this compound
The leaching potential of this compound and its subsequent risk of groundwater contamination are expected to be low. nih.gov Its strong tendency to sorb to soil and sediment organic matter significantly retards its movement through the soil column. nih.govitrcweb.org The high hydrophobicity and large molecular size contribute to this retention. aablocks.com
General principles of PFAS transport indicate that retention on solids reduces or retards leaching from sources in the vadose zone. itrcweb.org While some more soluble and mobile PFAS are known groundwater contaminants, the properties of this compound suggest it will be relatively immobile in most soil environments. However, the migration potential could increase in subsurface environments with low organic matter content or in fractured bedrock aquifers where sorption processes are limited. itrcweb.org
Long-Range Transport Potential and Global Cycling of this compound
Despite its low volatility, this compound has the potential for long-range environmental transport. This transport is primarily facilitated by its association with atmospheric particles, which can be carried over vast distances by wind currents. ny.gov Subsequent deposition through wet or dry processes can introduce the compound to remote ecosystems, far from its original source. ny.gov
This mechanism is a known pathway for the global distribution of many persistent organic pollutants and other PFAS. nih.gov Once deposited, the compound's persistence and tendency to associate with sediments mean it can accumulate in environmental sinks. nih.gov Its presence in various environmental media is an active area of research, and like other PFAS, it is considered persistent and not known to degrade readily under ambient environmental conditions. ny.gov
Interfacial Transfer and Mass Exchange of this compound
The movement of this compound between different environmental compartments (air, water, soil, sediment) is governed by interfacial transfer processes. Because it is a surfactant-like molecule, it may accumulate at interfaces. In surface water, some PFAS can accumulate within the surface microlayer (SML), the thin layer of water in contact with the air. itrcweb.org This can lead to enrichment at the air-water interface.
Predictions for the related compound tris(2-ethylhexyl) phosphate suggest that when released, it preferentially partitions to soil and sediment. env.go.jp The transfer from water to sediment is a key process, driven by the compound's hydrophobicity. nih.gov Mass exchange between the dissolved phase in water and the sorbed phase in suspended or bottom sediments will continuously occur, influencing its concentration and availability in the water column. The dynamics of these transfers are complex and depend on factors like water turbulence, sediment resuspension, and the chemical composition of both the water and the sediment. nih.gov
Factors Influencing the Environmental Fate and Transport of this compound
The environmental persistence and mobility of this compound are not static properties but are influenced by a combination of its inherent molecular structure and the chemical characteristics of the environment it enters.
Role of Molecular Structure (Chain Length, Functional Groups, and Fluorination Extent)
The molecular architecture of this compound plays a pivotal role in its environmental behavior. Key structural elements include the length of the perfluorohexyl chains, the central phosphate ester functional group, and the high degree of fluorination.
The presence of three perfluorohexyl ethyl groups attached to a central phosphate ester core defines the compound's fundamental properties. The perfluorohexyl chain, with its six fully fluorinated carbon atoms, contributes to the compound's hydrophobic and oleophobic nature, while also being highly resistant to degradation. Research on other polyfluoroalkyl phosphate esters (PAPs) indicates that the chain length is a critical determinant of their environmental fate. Studies on the biotransformation of 6:2 and 8:2 disubstituted PAPs (diPAPs) in aerobic soil have shown that the compound with the longer perfluoroalkyl chain (8:2 diPAP) is significantly more persistent than its shorter-chain counterpart (6:2 diPAP). nih.gov The apparent half-life for the biotransformation of 6:2 diPAP was estimated to be 12 days, whereas for 8:2 diPAP it was over 1000 days. nih.gov This suggests that the perfluorohexyl chains in this compound contribute significantly to its expected environmental persistence.
The phosphate ester functional group is a key site for potential transformation. The hydrolysis of the phosphate ester linkages is a primary degradation pathway for PAPs. acs.org This process can be influenced by both abiotic and biotic factors. In wastewater treatment plant simulations, the hydrolysis of PAPs leads to the formation of fluorotelomer alcohols (FTOHs), which can then undergo further degradation. acs.org The biodegradation of organophosphate esters, in general, often proceeds through the successive cleavage of the phosphate ester bonds. nih.gov For this compound, this would involve the breaking of the bonds between the phosphorus atom and the oxygen atoms connected to the perfluorohexyl ethyl groups.
The extent of fluorination is another crucial factor. The carbon-fluorine bond is exceptionally strong, rendering the perfluorohexyl chains highly resistant to both chemical and biological degradation. This high degree of fluorination is a defining characteristic of PFAS and is responsible for their well-documented persistence in the environment.
The sorption behavior of PFAS, which affects their mobility in soil and sediment, is also strongly influenced by chain length. Longer-chain PFAS generally exhibit stronger sorption to organic matter and mineral surfaces, which reduces their mobility in the environment. nih.govpfascentral.org Therefore, the perfluorohexyl chains of this compound are expected to lead to significant sorption in environments with high organic carbon or clay content.
Table 1: Influence of Molecular Structure on Environmental Fate
| Molecular Feature | Influence on Environmental Fate | Research Findings on Related Compounds |
| Perfluorohexyl Chain Length | Increases environmental persistence and sorption to soil/sediment. | Longer-chain diPAPs (8:2) are significantly more persistent in soil than shorter-chain versions (6:2). nih.gov Longer-chain PFAS show higher adsorption. nih.govpfascentral.org |
| Phosphate Ester Functional Group | Primary site for hydrolytic degradation (both abiotic and biotic). | Hydrolysis of the phosphate ester linkage is a key initial step in the biodegradation of PAPs, forming FTOHs. acs.org |
| High Degree of Fluorination | Confers high resistance to degradation, leading to persistence. | The strong C-F bond is a hallmark of PFAS persistence. |
Influence of Environmental pH and Ionic State
The pH of the surrounding medium, be it water or soil porewater, can significantly impact the fate and transport of this compound, primarily by influencing the rate of hydrolysis of its phosphate ester bonds.
The ionic state of this compound itself is not expected to vary with environmental pH, as it is a neutral molecule without readily ionizable functional groups. However, the surface charge of soil and sediment particles, which is pH-dependent, can influence the sorption of the compound. At lower pH values, the surfaces of some soil minerals may become more positively charged, potentially increasing the sorption of any negatively charged degradation products that might form.
Furthermore, the microbial communities responsible for the biodegradation of organophosphate esters can have optimal pH ranges for their activity. While specific studies on the microbial degradation of this compound under varying pH are lacking, research on the biodegradation of other organophosphates has shown that pH can be a critical factor.
Table 2: Effect of Environmental pH on the Fate of Organophosphate Esters
| pH Condition | Potential Effect on this compound | General Findings for Organophosphate Esters |
| Neutral (pH ~7) | Likely to be relatively stable with respect to abiotic hydrolysis. | Many organophosphate triesters are stable at neutral pH. |
| Alkaline (pH > 7) | Increased rate of chemical hydrolysis of the phosphate ester bonds. | Hydrolysis rates of organophosphate triesters generally increase with increasing pH. |
| Acidic (pH < 7) | Hydrolysis may be slower compared to alkaline conditions. | --- |
Biogeochemical Transformations and Degradation Pathways of Tris 2 Perfluorohexyl Ethyl Phosphate
Resistance of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403) to Environmental Degradation
Due to their chemical stability, per- and polyfluoroalkyl substances (PFAS) exhibit significant resistance to degradation and can be transported over long distances. mdpi.com This inherent stability is a defining characteristic of many PFAS compounds, including phosphate esters. While some polyfluorinated substances can undergo biotic and abiotic transformations to form perfluoroalkyl acids (PFAAs), these PFAAs are not known to degrade further under typical environmental conditions. nccoast.org
The persistence of PFAS is a key factor in their widespread detection in various environmental matrices such as water, soil, and biota. mdpi.com The carbon-fluorine bond, a key structural feature of these compounds, is exceptionally strong and not easily broken by natural environmental processes. This resistance to degradation contributes to their long-term presence in the environment.
Potential for Biotransformation of Tris[2-(perfluorohexyl)ethyl] Phosphate in Non-Human Biological Systems
Despite its general resistance, this compound can undergo biotransformation in biological systems. Studies have shown that some polyfluoroalkyl substances can be transformed by organisms, leading to the formation of various metabolites.
Microbial Degradation and Biotic Transformation Pathways
Microorganisms play a role in the transformation of some organophosphorus compounds. For instance, the bacterial strain Ochrobactrum tritici WX3-8 has been shown to degrade Tris (2-ethylhexyl) phosphate (TEHP) by using it as a sole carbon source. nih.gov The degradation pathway for TEHP involves O-dealkylation, where the compound is broken down into di(2-ethylhexyl) phosphate, mono(2-ethylhexyl) phosphate, and finally phosphoric acid and 2-ethylhexanol. nih.gov This process demonstrates that microbial action can break down the ester bonds of certain organophosphate compounds. nih.gov
For fluorotelomer-based PFAS, a common initial transformation step mediated by microbes is hydrolysis, which results in the formation of fluorotelomer alcohols (FTOHs). nih.gov This has been observed for various fluorotelomer derivatives, including phosphate esters. nih.gov Aerobic biotransformation is generally more favorable for these compounds than anaerobic transformation. nih.gov
Formation of Transformation Products and Metabolites
The biotransformation of this compound and related compounds leads to the formation of a range of transformation products and metabolites. In the case of TEHP degradation by Ochrobactrum tritici WX3-8, the key metabolites identified are di(2-ethylhexyl) phosphate and mono(2-ethylhexyl) phosphate. nih.gov
The degradation of other organophosphate flame retardants, such as Tris(2-chloroethyl) phosphate (TCEP) and Tris-(2-chloroisopropyl) phosphate (TCPP), also results in various intermediates through processes like hydroxyl substitution, intramolecular cyclization, and carboxylation. nih.govnih.gov These findings suggest that the phosphate ester bond is a primary site for initial transformation.
Abiotic Transformation Processes of this compound
Abiotic processes, such as photolysis and hydrolysis, can contribute to the transformation of some chemical compounds in the environment. For certain organophosphate flame retardants, these processes have been shown to be relevant degradation pathways.
For example, the photodegradation of Tris(2-chloroethyl) phosphate (TCEP) in aquatic environments can be enhanced by the presence of polystyrene microplastics, which promote the generation of reactive oxygen species. nih.gov Similarly, the degradation of Tris-(2-chloroisopropyl) phosphate (TCPP) can be achieved using ultraviolet-persulfate (UV/PS) techniques, which involve the generation of sulfate (B86663) radicals. nih.gov While specific studies on the abiotic transformation of this compound are limited, the known pathways for similar compounds suggest that photolysis and reaction with strong oxidizing agents could potentially contribute to its transformation. However, the high stability of the perfluoroalkyl chains likely makes it resistant to many abiotic degradation processes under typical environmental conditions. nccoast.org
Reaction Kinetics of this compound Transformation Processes
The kinetics of transformation processes provide crucial information on the rate at which a compound degrades in the environment. For some organophosphate flame retardants, reaction kinetics have been determined.
In the case of the microbial degradation of Tris (2-ethylhexyl) phosphate (TEHP) by Ochrobactrum tritici WX3-8, the degradation efficiency reached 75% after 104 hours under optimal conditions. nih.gov For the degradation of Tris-(2-chloroisopropyl) phosphate (TCPP) by the UV/PS technique, the reaction followed pseudo-first-order kinetics with an apparent rate constant (kobs) of 0.1653 min-1. nih.gov
Interactive Data Table: Degradation of Related Organophosphate Compounds
| Compound | Degradation Process | Organism/Condition | Key Metabolites/Products | Degradation Efficiency/Rate |
| Tris (2-ethylhexyl) phosphate (TEHP) | Microbial Degradation | Ochrobactrum tritici WX3-8 | di(2-ethylhexyl) phosphate, mono(2-ethylhexyl) phosphate | 75% after 104 hours |
| Tris(2-chloroethyl) phosphate (TCEP) | Photodegradation | With polystyrene microplastics | Hydroxyl substitution, intramolecular cyclization, and carboxylation products | Enhanced by microplastics |
| Tris-(2-chloroisopropyl) phosphate (TCPP) | UV/Persulfate Oxidation | Laboratory conditions | Twelve degradation intermediates | kobs = 0.1653 min-1 |
Bioaccumulation and Trophic Transfer of Tris 2 Perfluorohexyl Ethyl Phosphate in Non Human Biota
Uptake and Accumulation of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403) in Aquatic Organisms
Aquatic organisms can absorb Tris[2-(perfluorohexyl)ethyl] phosphate directly from contaminated water and sediment. Studies on analogous organophosphate compounds, such as Tris(2-ethylhexyl) phosphate (TEHP), demonstrate that uptake occurs in various fish species. For instance, in a study involving rare minnows (Gobiocypris rarus), TEHP was shown to be taken up from water and accumulate in multiple tissues. gdut.edu.cnnih.gov The concentration of the compound in the organisms is influenced by the exposure concentration in the environment. gdut.edu.cn Research on other OPFRs in marine fish from Laizhou Bay, China, showed detection in tissues of both benthic and pelagic species, indicating widespread bioavailability in aquatic environments. researchgate.net While specific data for this compound is limited, the behavior of structurally similar OPFRs suggests a significant potential for uptake and accumulation in a variety of aquatic life.
Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) for this compound in Ecotoxicological Models
Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are key metrics used to quantify the potential of a chemical to accumulate in an organism relative to its concentration in the surrounding environment. A BCF compares the chemical concentration in the organism to that in the water, while a BAF includes all routes of exposure, including diet.
For the analogous compound TEHP, BCF values have been calculated in laboratory studies. In common carp (B13450389) (Cyprinus carpio), TEHP exhibited higher BCFs compared to other OPFRs studied. gdut.edu.cn A detailed study on rare minnows determined tissue-specific BCFs for TEHP, which varied depending on the organ and the exposure concentration. gdut.edu.cnnih.gov Notably, higher BCF values were observed in the lower treatment groups. gdut.edu.cn The phosphate class of per- and polyfluoroalkyl substances (PFAS), which includes this compound, is generally considered data-limited in comparison to other PFAS classes regarding BCF and BAF values across aquatic species. nih.gov
Below is a table summarizing BCF findings for the analogous compound TEHP in rare minnow tissues from a laboratory study.
| Tissue | Bioconcentration Factor (BCF) Range |
| Kidney | Highest |
| Ovary | High |
| Liver | High |
| Testis | High |
| Gill | Intermediate |
| GI-Tract | Intermediate |
| Muscle | Lowest |
| This table is based on the rank order of BCF values for TEHP reported in rare minnows. gdut.edu.cnnih.gov |
Trophic Transfer and Biomagnification of this compound in Aquatic and Terrestrial Food Webs
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This is often quantified using a Trophic Magnification Factor (TMF); a TMF value greater than 1 indicates biomagnification.
Tissue-Specific Distribution and Sequestration of this compound in Organisms
Once absorbed, this compound and its analogs are not distributed evenly throughout an organism's body. Research indicates a preferential accumulation in certain tissues.
In studies with the analog TEHP in rare minnows, the highest concentrations were consistently found in the kidney, followed by the ovary, liver, and testis, with the lowest concentrations in the muscle. gdut.edu.cnnih.gov Similarly, a study on 20 different OPFRs in wild marine fish found that the highest concentrations were typically in the liver, followed by the kidney, gill, and muscle. researchgate.net This pattern of distribution, with higher levels in metabolically active and filtering organs like the liver and kidney, is a common finding. gdut.edu.cnresearchgate.net For other types of perfluoroalkyl substances (PFAS), high concentrations of PFOS have been observed in the liver, kidney, lungs, and blood of seabirds. nih.gov The distribution is influenced by factors such as the tissue's lipid content and its specific binding affinity for the chemical. gdut.edu.cnnih.gov
The following table summarizes the observed tissue distribution pattern for the analogous compound TEHP in fish.
| Tissue | Relative Concentration |
| Liver | High |
| Kidney | High |
| Gill | Medium |
| Muscle | Low |
| This table reflects a generalized distribution pattern for OPFRs as reported in wild marine fish. researchgate.net |
Influence of Biotransformation on Bioaccumulation Potential of this compound
Biotransformation, or metabolism, within an organism can significantly influence a chemical's bioaccumulation potential. If a compound is rapidly metabolized into more water-soluble forms, it can be excreted more easily, thus reducing its accumulation.
For the analog TEHP, studies in rare minnows have identified specific metabolic pathways. nih.govresearchgate.net TEHP was found to be oxidatively metabolized by the fish into a dealkylated metabolite, di-2-ethylhexyl phosphate (DEHP), and a hydroxylated form, OH-TEHP. nih.govresearchgate.net This hydroxylated metabolite can then undergo further (Phase II) metabolism to form glucuronic acid conjugates, which are more readily excreted. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the ecotoxicological effects of this compound according to the specified outline.
Searches for ecotoxicological data for this specific compound, including its effects on aquatic and terrestrial organisms, microbial communities, and its sublethal endpoints, did not yield the necessary research findings to produce a scientifically accurate and thorough article. The available information is limited and does not cover the specific areas of acute and chronic ecotoxicity, impacts on various organisms, or developmental and reproductive toxicity as requested.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further research and published studies on the ecotoxicological profile of this compound are needed before a comprehensive summary can be compiled.
Ecotoxicological Effects of Tris 2 Perfluorohexyl Ethyl Phosphate on Non Human Organisms
Sublethal Ecotoxicological Endpoints of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403)
Neurotoxicity in Non-Human Organisms
While direct studies on the neurotoxicity of Tris[2-(perfluorohexyl)ethyl] Phosphate (TCEP) in non-human organisms are limited, related compounds within the organophosphate and per- and polyfluoroalkyl substances (PFAS) classes have demonstrated neurotoxic potential. For instance, some organophosphate flame retardants (OPFRs) have been shown to cause neurotoxicity in freshwater organisms. frontiersin.org Studies on fluorinated compounds have also indicated potential neurotoxic effects in animal models. researchgate.net For example, Tris(2-chloroethyl) phosphate (TCEP), a structurally similar organophosphate ester, has been linked to neurotoxicity in freshwater organisms. frontiersin.org
Organ-Specific Effects in Animals
Research on the organ-specific effects of TCEP and its metabolites in animals has primarily focused on the liver and kidneys.
Liver: The metabolite 6:2 fluorotelomer alcohol (6:2 FTOH) has been shown to cause liver effects in rats. nih.gov A 90-day study in rats identified the liver as a target organ for 6:2 FTOH toxicity. regulations.gov In mice, exposure to 6:2 FTOH also resulted in liver-related effects. nih.gov Another metabolite, perfluorohexanoic acid (PFHxA), has been associated with hepatic effects in rats, including increased liver weight and cellular changes. nih.gov Similarly, the non-fluorinated analogue, Tris(2-ethylhexyl) phosphate (TEHP), has been observed to cause alterations in liver enzymatic activities in rats. researchgate.netnih.gov In fish, exposure to Tris(2-chloroethyl) phosphate (TCEP) led to liver tissue lesions and alterations in liver-injury markers in zebrafish. researchgate.netnih.gov
Kidneys: The kidneys have also been identified as a target organ for TCEP metabolites. In a 90-day study with 6:2 FTOH in rats, kidney degeneration and necrosis were observed at higher doses. regulations.gov Pathological findings in the kidneys were also noted in subchronic studies of 6:2 FTOH in rats. epa.gov
Other Organs: Dental effects, specifically whitened and missing or broken incisors, were observed in rats exposed to 6:2 FTOH. regulations.gov In a study on Tris(2-ethylhexyl)phosphate (TEHP), testicular toxicity was observed in male rats, including tubular degeneration and spermatid retention at high doses. nih.gov
Endocrine Disruption Potential in Wildlife
The potential for TCEP and its metabolites to act as endocrine-disrupting chemicals (EDCs) in wildlife is a significant concern. EDCs are substances that can interfere with the hormone systems of animals, potentially leading to adverse effects on reproduction, development, and other critical functions. svdcdn.comnih.govnih.gov
Studies on various PFAS and organophosphate compounds suggest multiple ways TCEP could disrupt endocrine function in wildlife:
Thyroid Disruption: TCEP's metabolites may interfere with thyroid hormone homeostasis. For instance, PFHxA has been shown to affect serum thyroid hormones in male rats. nih.gov Other PFAS have also been demonstrated to disturb thyroid hormone levels in fish. researchgate.net Organophosphate flame retardants like Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and triphenyl phosphate (TPP) have been found to alter thyroid hormone concentrations in adult zebrafish in a sex-dependent manner. nih.gov Similarly, TCEP exposure in zebrafish led to lower levels of thyrotropin-releasing hormone and thyroid-stimulating hormone in the brain and altered plasma thyroid hormone levels. researchgate.netnih.gov
Reproductive System Effects: Polyfluorinated alkyl phosphate ester surfactants (PAPs), a class to which TCEP belongs, have been shown to potentially interfere with sex hormone synthesis in vitro. nih.gov The metabolite 6:2 FTOH was not found to be a selective reproductive toxicant in rats or mice, with effects on offspring only occurring at doses that also caused severe maternal toxicity. nih.gov However, another analogue, Tris(2-chloroethyl) phosphate (TCEP), has been shown to cause alterations in reproductive hormones and vitellogenin in zebrafish, along with histopathological changes in the gonads. nih.gov A docking study suggested that TCEP could bind to both the estrogen and androgen receptors. nih.gov
The following table summarizes the endocrine-disrupting effects observed for compounds structurally related to TCEP in various wildlife species.
| Compound | Species | Observed Endocrine-Disrupting Effects |
| Perfluorohexanoic acid (PFHxA) | Rats | Altered serum thyroid hormones in males. nih.gov |
| Various PFAS | Fish | Disturbance of thyroid hormone homeostasis. researchgate.net |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Zebrafish | Sex-dependent alterations of thyroid hormones. nih.gov |
| Triphenyl phosphate (TPP) | Zebrafish | Sex-dependent alterations of thyroid hormones. nih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | Zebrafish | Disruption of the hypothalamic-pituitary-thyroid (HPT) axis. researchgate.netnih.gov |
| Polyfluorinated alkyl phosphate ester surfactants (PAPs) | In vitro | Potential interference with sex hormone synthesis. nih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | Zebrafish | Altered reproductive hormones (testosterone and 17β-estradiol), vitellogenin levels, and gonad histology. nih.gov |
Mechanistic Insights into the Ecotoxicity of this compound
Understanding the mechanisms by which TCEP exerts its toxic effects is crucial for assessing its environmental risk.
Peroxisome Proliferation and Related Mechanisms
Role of Metabolites in Ecotoxicological Outcomes
The ecotoxicological effects of TCEP are significantly influenced by its degradation into various metabolites. Polyfluoroalkyl phosphate esters (PAPs) like TCEP are known biological precursors to perfluoroalkyl carboxylic acids (PFCAs). scholaris.cascholaris.ca The primary metabolites of concern from TCEP are 6:2 fluorotelomer alcohol (6:2 FTOH) and its subsequent degradation product, perfluorohexanoic acid (PFHxA).
6:2 Fluorotelomer Alcohol (6:2 FTOH): This intermediate metabolite has demonstrated toxicity in its own right. In rats, 6:2 FTOH is considered slightly toxic orally. nih.govregulations.gov Subchronic studies in rats have shown effects on the liver and hematological parameters. nih.govregulations.gov In mice, systemic toxicity has also been observed. nih.gov Aquatic toxicity studies have found 6:2 FTOH to be moderately toxic to organisms like fathead minnows and Daphnia magna. epa.gov
Perfluorohexanoic Acid (PFHxA): As a terminal degradation product, PFHxA is persistent in the environment. pfascentral.org It has been shown to cause hepatic, developmental, and hematopoietic effects in rodents. nih.gov In aquatic ecosystems, PFHxA can alter the structure of microbial communities, although it appears less potent than longer-chain PFCAs like PFOA. frontiersin.org Computational studies suggest that PFHxA can perturb the endocrine and nervous systems in fish. nih.gov
Comparative Ecotoxicology of this compound with Other PFAS Analogues
Comparing the ecotoxicity of TCEP and its metabolites to other PFAS provides context for its potential environmental risk.
Comparison with Longer-Chain PFAS: Generally, short-chain PFAS like PFHxA are considered less toxic and bioaccumulative than their long-chain counterparts, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). frontiersin.orgnih.gov For example, PFOA has been shown to have more potent toxic effects on freshwater microbial communities than PFHxA. frontiersin.org However, even short-chain PFAS can pose risks to aquatic ecosystems. frontiersin.org
Comparison with Other Short-Chain PFAS: While PFHxA may be less toxic than PFOA, some short-chain PFAS have exhibited significant toxicity. For instance, perfluorobutanoic acid (PFBA) has shown toxicity levels similar to PFOS in some studies. nih.gov
Comparison with Non-Fluorinated Analogues: Organophosphate esters that are not fluorinated, such as Tris(2-ethylhexyl) phosphate (TEHP), also exhibit toxicity. TEHP has been shown to cause alterations in hematology, serum clinical chemistry, and liver enzymatic activities in rats. researchgate.netnih.gov Some studies have also indicated potential testicular toxicity. nih.gov The presence of the fluorinated side chains in TCEP, however, leads to the formation of highly persistent PFAS metabolites, which is a key differentiating factor in its long-term environmental impact. pfascentral.org
The following table provides a comparative overview of the ecotoxicity of TCEP-related compounds and other PFAS analogues.
| Compound | Organism/System | Key Ecotoxicological Findings |
| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Rats, Mice | Systemic toxicity, including liver and kidney effects. regulations.govnih.govepa.gov |
| Aquatic Organisms | Moderately toxic to fathead minnows and Daphnia magna. epa.gov | |
| Perfluorohexanoic Acid (PFHxA) | Rodents | Hepatic, developmental, and hematopoietic effects. nih.gov |
| Freshwater Microbes | Alters community structure, but less potent than PFOA. frontiersin.org | |
| Fish | Predicted to perturb endocrine and nervous systems. nih.gov | |
| Perfluorooctanoic Acid (PFOA) | Freshwater Microbes | More potent toxicity and greater structural changes to the community than PFHxA. frontiersin.org |
| Perfluorobutanoic Acid (PFBA) | Daphnia magna | Toxicity levels similar to PFOS in some tests. nih.gov |
| Tris(2-ethylhexyl) phosphate (TEHP) | Rats | Alterations in hematology, clinical chemistry, and liver enzymes; potential testicular toxicity. researchgate.netnih.govnih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Tris 2 Perfluorohexyl Ethyl Phosphate
Sample Preparation Techniques for Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403) in Diverse Environmental and Biological Matrices
Effective sample preparation is critical to isolate Tris[2-(perfluorohexyl)ethyl] Phosphate from complex matrix components and to concentrate it to detectable levels. The choice of technique depends on the specific characteristics of the sample matrix.
For environmental matrices such as water, soil, and sediment, Solid-Phase Extraction (SPE) is the most prevalent and effective technique. mdpi.com Given the structure of this compound, which contains a phosphate functional group and extensive fluorination, polymeric sorbents are highly effective. Weak Anion Exchange (WAX) cartridges are particularly suitable as they can retain the compound through interactions with the phosphate group, allowing for efficient cleanup. lcms.cz Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are also widely used for a broad range of PFAS and organophosphate esters, demonstrating high recovery rates. mdpi.comnih.gov The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte with an appropriate solvent, often a mixture containing methanol (B129727) or acetonitrile. youtube.com For solid samples like soil and dust, an initial solvent extraction step using methods such as ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE) is necessary before SPE cleanup. mdpi.comnih.gov
For biological matrices like blood or tissue, which are more complex, a combination of extraction methods is often employed. A common approach involves an initial protein precipitation step, followed by Liquid-Liquid Extraction (LLE) using a solvent like acetonitrile. nih.govmdpi.com This is typically followed by a clean-up and concentration step using SPE, often with C18 or polymeric cartridges, to remove lipids and other interferences before instrumental analysis. nih.gov
Table 1: Summary of Sample Preparation Techniques for this compound
| Matrix Type | Primary Technique | Common Sorbents/Solvents | Key Considerations |
|---|---|---|---|
| Water (Groundwater, Surface Water) | Solid-Phase Extraction (SPE) | Weak Anion Exchange (WAX), Hydrophilic-Lipophilic Balance (HLB) | Prescreening of samples is crucial to avoid overloading the SPE cartridge and contaminating the analytical system. itrcweb.org |
| Soil, Sediment, Dust | Solvent Extraction followed by SPE | Extraction: Acetonitrile/Water, Dichloromethane. SPE: WAX, HLB, Florisil | Initial extraction is required to move the analyte from the solid to a liquid phase for cleanup. mdpi.comresearchgate.net |
| Blood, Plasma, Serum | Liquid-Liquid Extraction (LLE) and/or SPE | LLE: Acetonitrile. SPE: C18, HLB | Protein precipitation and removal of lipids are critical steps to reduce matrix effects during analysis. nih.gov |
Chromatographic Separation Techniques for this compound
Chromatographic separation is essential for isolating this compound from other compounds that may be present in the sample extract, including isomers and other PFAS or organophosphate esters.
Gas chromatography is a powerful technique for volatile and thermally stable compounds. However, due to its high molecular weight (1136.26 g/mol ) and the presence of the polar phosphate group, this compound is not amenable to standard GC analysis. lgcstandards.com The energy required to volatilize such a large molecule would likely cause thermal degradation before it could pass through the GC column. While GC-MS is used for smaller, more volatile organophosphate esters, it is not considered a viable primary technique for this specific compound without derivatization, which would add complexity to the analysis. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the definitive technique for the analysis of this compound and other large, non-volatile PFAS. mdpi.com Ultra-High-Performance Liquid Chromatography (UPLC) systems are often preferred for their higher resolution and faster analysis times. waters.com
The separation is typically achieved using reversed-phase chromatography. researchgate.net
Columns: C18 columns are widely used and effective for separating organophosphate esters and fluorinated compounds based on their hydrophobicity. sigmaaldrich.comnih.govnih.gov For enhanced selectivity, especially when separating from other fluorinated compounds, specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl phases) can be employed. researchgate.netchromatographyonline.com These phases can offer different retention mechanisms and elution orders.
Mobile Phases: The mobile phase typically consists of a gradient mixture of an organic solvent (acetonitrile or methanol) and water. nih.gov To improve chromatographic peak shape and enhance ionization for MS detection, additives are commonly used. Ammonium (B1175870) acetate (B1210297) or formic acid are frequently added to the mobile phase, which helps in forming protonated or adduct ions in the mass spectrometer source. nih.gov
Table 2: Typical HPLC/UPLC Parameters for Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Instrument | HPLC or UPLC System | High-resolution separation of analytes. |
| Column | Reversed-Phase C18 or Fluorinated Phase (e.g., F5) | Separation based on hydrophobicity and/or fluorous interactions. |
| Mobile Phase A | Water with buffer (e.g., 5 mM Ammonium Acetate) | Aqueous component of the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile | Organic component for elution. |
| Elution | Gradient | Efficiently elutes compounds with a wide range of polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Standard flow for analytical scale LC-MS. |
Mass Spectrometric Detection and Quantification Strategies for this compound
Mass spectrometry provides the high sensitivity and selectivity required for the detection and quantification of trace levels of this compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying organophosphate esters and PFAS. mdpi.comnih.gov The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Ionization: Electrospray Ionization (ESI) is the most common ionization source used. For organophosphate esters, ESI in positive mode (ESI+) is often effective, detecting the protonated molecule [M+H]⁺ or adducts like the ammonium [M+NH₄]⁺ or sodium [M+Na]⁺ ions. nih.gov Given the highly electronegative fluorine atoms, ESI in negative mode (ESI-) could also be viable, potentially detecting adducts or fragments. researchgate.net
Fragmentation: In the collision cell of the mass spectrometer, the precursor ion is fragmented. For alkyl phosphate esters, a common fragmentation pathway involves the neutral loss of one or more of the alkyl or fluoroalkyl-ethyl groups. nih.gov For this compound, this would involve the cleavage of the P-O-C ester bond, leading to the loss of one, two, or all three of the [2-(perfluorohexyl)ethyl] side chains.
Table 3: Predicted MS/MS Transitions for this compound (ESI+)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss |
|---|---|---|
| 1137.0 ( [M+H]⁺ ) | 789.0 | Loss of one C₈H₄F₁₃O side chain |
| 1137.0 ( [M+H]⁺ ) | 441.0 | Loss of two C₈H₄F₁₃O side chains |
| 1154.0 ( [M+NH₄]⁺ ) | 1137.0 | Loss of NH₃ |
| 1154.0 ( [M+NH₄]⁺ ) | 789.0 | Loss of C₈H₄F₁₃O and NH₃ |
Note: These are predicted transitions based on the compound's structure and common fragmentation patterns of similar molecules. Actual transitions must be confirmed experimentally.
While MS is used for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation and confirmation of the compound's identity, particularly for a reference standard. nih.gov Several NMR techniques would be employed.
¹H NMR: Proton NMR would confirm the presence of the ethylene (B1197577) bridges (-O-CH₂-CH₂-). The spectrum would show characteristic multiplets for these protons, with coupling to adjacent protons and potentially long-range coupling to phosphorus and fluorine atoms.
¹³C NMR: Carbon NMR would identify all unique carbon atoms in the molecule, from the ethyl groups to the carbons in the perfluorohexyl chains.
³¹P NMR: As an organophosphate, the compound will produce a distinct signal in the ³¹P NMR spectrum. mdpi.com The chemical shift of this signal is highly characteristic of the phosphate ester environment and can be used for both identification and purity assessment of the compound. acs.org
¹⁹F NMR: With 39 fluorine atoms, ¹⁹F NMR is an exceptionally informative technique. azom.com It provides a highly sensitive and selective window into the fluorinated parts of the molecule. nih.gov The spectrum would show distinct signals for the CF₃ group and each of the non-equivalent CF₂ groups along the perfluorohexyl chain. sioc-journal.cn The chemical shifts and complex coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H) provide a definitive fingerprint for the perfluoroalkyl portion of the molecule. azom.comjeol.com
Method Validation, Quality Assurance, and Quality Control in this compound Analysis
The reliable detection and quantification of this compound (F-8-TPHP) in various environmental and biological matrices necessitate rigorous method validation, along with stringent quality assurance (QA) and quality control (QC) protocols. While specific certified reference materials for F-8-TPHP are not widely available, the validation and QA/QC procedures generally follow the established guidelines for other per- and polyfluoroalkyl substances (PFAS) and organophosphate flame retardants.
Method validation for F-8-TPHP analysis is essential to ensure that the chosen analytical method is fit for its intended purpose. Key performance characteristics that are evaluated during method validation include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Selectivity is the ability of the method to distinguish the target analyte from other components in the sample matrix. This is particularly crucial for complex matrices like sediment, sludge, and biological tissues, which may contain numerous interfering substances. High-resolution mass spectrometry (HRMS) offers excellent selectivity for the analysis of F-8-TPHP.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is typically generated using a series of standard solutions of known concentrations. The coefficient of determination (r²) is expected to be close to 1, indicating a strong linear relationship.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of F-8-TPHP is added to a blank matrix and analyzed. The percentage recovery is then calculated.
Precision is the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision.
A comprehensive quality assurance and quality control (QA/QC) program is implemented to ensure the reliability and defensibility of the analytical data. This includes the regular analysis of various types of QC samples:
Method Blanks: A sample of a clean matrix that is processed and analyzed in the same manner as the field samples. It is used to monitor for contamination during the analytical process.
Field Blanks: A sample of a clean matrix that is taken to the sampling site and exposed to the sampling environment. It is used to assess contamination that may occur during sample collection and transport.
Matrix Spikes: A sample to which a known amount of the analyte is added before extraction. It is used to evaluate the effect of the sample matrix on the analytical method's performance.
Laboratory Control Samples (LCS): A well-characterized, analyte-free matrix spiked with a known concentration of the analyte. It is used to monitor the performance of the entire analytical system.
Surrogate Standards: A compound that is chemically similar to the analyte but is not expected to be present in the sample. It is added to every sample before extraction to monitor the efficiency of the extraction and analytical process.
The following interactive table provides representative method validation data for the analysis of F-8-TPHP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on typical performance characteristics for similar PFAS and organophosphate flame retardants.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 70-130% | 85-115% |
| Precision (RSD) | < 20% | < 15% |
| LOD | Analyte dependent | 0.1 ng/L |
| LOQ | Analyte dependent | 0.5 ng/L |
Development of Novel Analytical Approaches for this compound
The unique physicochemical properties of this compound, such as its highly fluorinated nature and its status as an organophosphate ester, present analytical challenges that drive the development of novel analytical approaches. Research in this area is focused on enhancing sensitivity, improving efficiency, and expanding the scope of detectable analytes.
One of the primary areas of development is in the application of high-resolution mass spectrometry (HRMS) . Techniques such as Orbitrap and time-of-flight (TOF) mass spectrometry provide high mass accuracy and resolving power, which aids in the confident identification of F-8-TPHP and its potential transformation products in complex environmental samples. This is particularly valuable for non-targeted screening approaches aimed at identifying previously unknown fluorinated compounds.
The development of advanced sample preparation techniques is another key area of research. Traditional methods like solid-phase extraction (SPE) are being optimized with new sorbent materials that offer higher selectivity and recovery for polar and emerging PFAS, including organophosphate-containing species. Miniaturized and automated sample preparation techniques are also being explored to reduce sample volume, solvent consumption, and analysis time.
Gas chromatography-mass spectrometry (GC-MS) , particularly with advanced ionization techniques, is also being investigated for the analysis of more volatile and semi-volatile PFAS and organophosphate flame retardants. While LC-MS/MS is the more common technique for F-8-TPHP, GC-HRMS can provide complementary information and is suitable for certain sample matrices.
Furthermore, there is a growing interest in the development of total oxidizable precursor (TOP) assays to indirectly measure the presence of F-8-TPHP and other precursors that can be transformed into terminal perfluoroalkyl acids (PFAAs). This approach provides a more comprehensive assessment of the total PFAS burden in a sample.
The following interactive table summarizes some of the novel analytical approaches being developed for the analysis of compounds similar to F-8-TPHP.
| Analytical Approach | Principle | Advantages |
| LC-HRMS (Orbitrap, TOF) | High-resolution mass analysis | High selectivity and sensitivity, enables non-targeted screening. |
| Advanced SPE Sorbents | Novel sorbent chemistries | Improved recovery and selectivity for a wider range of analytes. |
| GC-HRMS | Gas chromatography with high-resolution mass spectrometry | Suitable for volatile and semi-volatile compounds, provides complementary data to LC-MS. |
| TOP Assay | Chemical oxidation of precursors to terminal PFAAs | Provides a measure of the total PFAS loading, including unknown precursors. |
Modeling and Predictive Approaches for the Environmental Behavior of Tris 2 Perfluorohexyl Ethyl Phosphate
Environmental Fate and Transport Models for Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403)
Environmental fate and transport models are crucial for predicting how a chemical will move through and persist in the environment. These models integrate a compound's physicochemical properties with environmental parameters to simulate its distribution in air, water, soil, and sediment.
For a compound like Tris[2-(perfluorohexyl)ethyl] Phosphate, its fate and transport are governed by several key processes, including advection, dispersion, diffusion, atmospheric deposition, and leaching. researchgate.net The unique amphiphilic nature of many PFAS, possessing both water-repelling (hydrophobic) and water-attracting (hydrophilic) parts, means they can accumulate at interfaces between different environmental media, such as soil and water or water and air. researchgate.net
Recent advancements in modeling have highlighted the importance of the air-water interface in the transport of PFAS. nih.gov Mathematical models like the Leverett Thermodynamic Model (LTM) and the use of Surface Roughness Multipliers (SRM) have shown promise in more accurately predicting the retention of surface-active solutes like PFAS in the environment. nih.gov
The biotransformation of PAPs is a significant factor in their environmental fate. Studies on other PAPs have shown that they can degrade into other persistent PFAS, such as perfluorocarboxylic acids (PFCAs). For instance, the biotransformation of 6:2 and 8:2 diPAPs in aerobic soil has been investigated, revealing different degradation half-lives and products. nih.gov This transformation potential is a critical component to include in any comprehensive fate and transport model.
Table 1: Key Processes in Environmental Fate and Transport Modeling for PFAS
| Process | Description | Relevance to this compound |
| Advection | Transport with the bulk flow of a fluid (e.g., groundwater, surface water). | A primary mechanism for plume migration in contaminated groundwater and surface water. acs.org |
| Dispersion | Spreading of a contaminant plume due to variations in flow velocity. | Influences the size and concentration gradient of a contaminant plume. researchgate.net |
| Leaching | Movement of the substance from soil into groundwater. | A key pathway for groundwater contamination, influenced by soil type, rainfall, and the chemical's properties. acs.org |
| Volatilization | Transfer from a liquid or solid phase to a gaseous phase. | While many PFAS have low volatility, some can be transported in the atmosphere. acs.org |
| Sorption | Adherence to solid particles like soil and sediment. | Affects mobility; stronger sorption leads to less movement in water. nih.gov |
| Biotransformation | Chemical alteration by living organisms, primarily microbes. | Can lead to the formation of more persistent and mobile PFAS. nih.gov |
Bioaccumulation and Food Web Models for this compound
Bioaccumulation models are used to predict the uptake and accumulation of chemicals in organisms from their environment, including water, sediment, and food. For PFAS, traditional bioaccumulation models developed for neutral, lipophilic (fat-loving) persistent organic pollutants (POPs) often perform poorly. nih.gov This is because many PFAS, including potentially the degradation products of this compound, are ionic and can bind to proteins in addition to accumulating in fatty tissues.
Newer mechanistic food web models have been developed to better predict the bioaccumulation of PFAS in aquatic ecosystems. nih.gov These models incorporate additional parameters such as sorption to blood plasma proteins and phospholipids, as well as processes like renal elimination. nih.gov For PFAS with eight or more perfluorinated carbons, bioaccumulation appears to be primarily driven by partitioning into phospholipids, with renal elimination being less significant. nih.gov
Studies on tropical estuarine food webs have shown that PFAS like perfluorooctane (B1214571) sulfonate (PFOS) can biomagnify, meaning their concentrations increase at higher trophic levels. researchgate.net However, the behavior of other PFAS can vary, with some showing biodilution. researchgate.net The bioaccumulation potential of this compound would need to consider its own properties as well as those of its potential degradation products.
Table 2: Parameters in Advanced Bioaccumulation Models for PFAS
| Parameter | Description | Significance for Modeling |
| Sorption to Plasma Proteins | Binding of the chemical to proteins in the blood. | A key mechanism for the transport and retention of ionic PFAS in organisms. nih.gov |
| Phospholipid Partitioning | Accumulation in cell membranes. | A primary driver of bioaccumulation for long-chain PFAS. nih.gov |
| Renal Elimination | Excretion of the chemical through the kidneys. | An important removal pathway, particularly for shorter-chain PFAS. nih.gov |
| Trophic Magnification Factor (TMF) | A measure of how much a chemical's concentration increases between trophic levels. | A TMF greater than 1 indicates biomagnification. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. These models are particularly useful for predicting the behavior of chemicals for which there is limited experimental data.
For PFAS, QSAR models have been developed to predict various endpoints, including toxicity and the potential to disrupt biological systems. For example, new QSAR models have been created to predict the disruption of human transthyretin (a protein involved in hormone transport) by a wide range of PFAS. researchgate.net These models use molecular descriptors derived from the chemical structure to predict binding affinity. researchgate.net
A composite QSAR–ICE–SSD (Interspecies Correlation Estimation and Species Sensitivity Distribution) model has been used to predict the no-effect concentrations (PNECs) for several PFAS in aquatic environments. nih.gov This approach combines QSAR predictions of toxicity for a few species with models that extrapolate to a wider range of species to assess ecological risk. nih.gov While no specific QSAR models for this compound are publicly available, the methodologies used for other PFAS could be applied if sufficient training data were generated.
Predictive Algorithms for this compound Occurrence and Distribution
Predictive algorithms, often employing machine learning techniques, are increasingly being used to forecast the occurrence and distribution of contaminants in the environment. These models can integrate large datasets, including information on known contamination sources, environmental conditions, and chemical properties, to identify areas at high risk of contamination.
Machine learning models, such as XGBoost and random forest regressors, have been successfully used to predict the concentrations of PFOA in surface water, achieving high levels of accuracy. kwrwater.nl Similarly, machine learning has been applied to predict the presence of 35 different PFAS in California groundwater, leveraging correlations between different PFAS and environmental features. acs.org
These data-driven approaches could be highly valuable for predicting the occurrence of this compound. By inputting data on its usage in commercial products, manufacturing locations, and its physicochemical properties into a trained model, it would be possible to generate hazard maps that identify potential hotspots of contamination, guiding monitoring and remediation efforts. kwrwater.nl
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling allow for the detailed investigation of interactions between a chemical and biological molecules at the atomic level. These methods can provide insights into the mechanisms of toxicity and bioaccumulation.
Molecular docking is a computational technique used to predict how a molecule binds to a receptor or enzyme. This has been used to investigate the interactions of a large number of PFAS with various nuclear receptors, which are involved in regulating metabolism and hormone signaling. nih.gov Such studies can help to identify potential endocrine-disrupting effects.
Molecular dynamics simulations can be used to model the movement and interactions of molecules over time, providing a more dynamic picture of how a compound like this compound might interact with a cell membrane or a protein. For other organophosphate flame retardants, a related class of compounds, computational methods have been used to study their binding with receptors like the mineralocorticoid and estrogen receptors, revealing strong binding affinities for their metabolites. acs.org These approaches offer a powerful way to screen for potential biological interactions and prioritize chemicals for further toxicological testing.
Broader Environmental and Research Implications of Tris 2 Perfluorohexyl Ethyl Phosphate
Comparative Analysis of Tris[2-(perfluorohexyl)ethyl] Phosphate (B84403) with Other Organophosphate Flame Retardants (OPFRs) and PFAS
Tris[2-(perfluorohexyl)ethyl] phosphate is structurally a triester of phosphoric acid, a characteristic of all OPFRs. biosynth.com However, unlike common non-fluorinated OPFRs such as Tris(2-chloroethyl) phosphate (TCEP) or Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), its three ethyl arms are terminated with C6 perfluoroalkyl chains (-(CF₂)₅CF₃). biosynth.com This fluorination fundamentally alters its properties.
Compared to traditional OPFRs, the presence of numerous, highly stable carbon-fluorine (C-F) bonds in this compound imparts a high degree of persistence, a hallmark of PFAS. researchgate.netbohrium.com While many non-fluorinated OPFRs are of concern due to their widespread use, potential for human exposure, and various toxicities, they are generally more susceptible to environmental degradation than fluorinated compounds. nih.govcdc.govresearchgate.net
When compared with legacy perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), this compound is classified as a polyfluoroalkyl substance, or a "precursor." The key structural difference is the phosphate ester and ethyl linkages, which are susceptible to microbial or metabolic breakdown. researchgate.netnih.gov This means that while this compound may not persist indefinitely in its original form, its degradation can lead to the formation of highly persistent terminal PFAAs. researchgate.netresearchgate.net Specifically, as a 6:2 fluorotelomer-based compound, it is a potential precursor to perfluorohexanoic acid (PFHxA). nih.govresearchgate.net This contrasts with PFOA and PFOS, which are considered terminal degradation products and are not known to transform further under typical environmental conditions. itrcweb.org
Table 1: Comparative Attributes of this compound, a Non-Fluorinated OPFR, and a Legacy PFAS
| Feature | This compound | Tris(2-chloroethyl) phosphate (TCEP) (Example OPFR) | Perfluorooctanoic Acid (PFOA) (Example PFAS) |
| Chemical Class | Organophosphate Ester (OPE); Polyfluoroalkyl Substance (PFAS) | Organophosphate Ester (OPE) | Perfluoroalkyl Carboxylic Acid (PFCA) |
| Core Structure | Phosphate Ester | Phosphate Ester | Carboxylic Acid |
| Key Functional Groups | Phosphate ester, C-F bonds | Phosphate ester, C-Cl bonds | Carboxylic acid, C-F bonds |
| Primary Environmental Concern | Acts as a precursor to persistent PFAAs; potential combined toxicity. researchgate.netresearchgate.net | Widespread detection, potential carcinogenicity, and neurotoxicity. cdc.govnih.gov | Extreme persistence, bioaccumulation, and various systemic health effects. itrcweb.orgoup.com |
| Environmental Fate | Biodegradation of ester linkages to form other PFAS, including terminal PFAAs (e.g., PFHxA). researchgate.netnih.gov | Can biodegrade, though persistence varies; not considered a "forever chemical". cdc.gov | Extremely resistant to degradation; considered a "forever chemical". itrcweb.org |
Contribution of this compound Research to the Understanding of Emerging Contaminants
The study of polyfluoroalkyl phosphate esters (PAPs), the chemical family to which this compound belongs, has been instrumental in advancing the scientific understanding of emerging contaminants. researchgate.netnih.gov Research has demonstrated that these compounds are significant environmental precursors to the highly persistent PFAAs that are a major focus of global regulation. researchgate.netresearchgate.net
A critical concept illuminated by PAPs research is the "precursor problem." This phenomenon, where a less-persistent contaminant transforms into more stable and often more scrutinized "forever chemicals," complicates environmental monitoring and risk assessment. researchgate.netnih.gov Studies show that the microbial breakdown of PAPs in environments like wastewater treatment plants and soil can generate intermediate products, such as fluorotelomer alcohols (FTOHs), which then further degrade into terminal PFAAs. researchgate.netresearchgate.net The detection of PAPs in food packaging and their potential to form PFCAs suggests that consumer products could be an indirect source of human exposure to these persistent acids. nih.gov
This transformation pathway means that focusing solely on terminal PFAAs like PFOA and PFOS would underestimate the total potential environmental load of persistent fluorinated compounds. The investigation into PAPs highlights the necessity of considering the complete life cycle of emerging contaminants, from the parent compounds used in commercial products to their ultimate, persistent degradation products. researchgate.netoup.com
Relevance of this compound Studies to Environmental Policy and Regulatory Science
Chemicals like this compound, which possess characteristics of multiple contaminant classes, present a significant challenge to traditional substance-by-substance regulatory frameworks. Its dual identity as both a PFAS and an OPFR places it at the nexus of two groups of chemicals facing intense regulatory scrutiny worldwide. researchgate.netnih.gov
The existence of such hybrid compounds strengthens the argument for a class-based approach to chemical regulation, particularly for PFAS. canada.ca Regulatory bodies are increasingly recognizing that assessing thousands of individual PFAS is impractical. In response, agencies are moving toward managing PFAS as a broad class. For example, the U.S. Environmental Protection Agency (EPA) has finalized a rule to collect data on PFAS production and usage under the Toxic Substances Control Act (TSCA) and has established legally enforceable Maximum Contaminant Levels (MCLs) in drinking water for six specific PFAS, with a framework to account for mixtures. epa.govgreensofttech.comitrcweb.org The Canadian government has also taken steps to address fluorotelomer-based substances, adding several to its List of Toxic Substances. canada.ca
Furthermore, the EPA has finalized a rule designating PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). itrcweb.org While this does not directly apply to this compound, its potential to degrade into regulated PFAAs makes its own production, use, and disposal highly relevant to environmental policy. The study of these precursors is vital for developing effective and comprehensive regulations that prevent the continued environmental loading of persistent chemicals.
Q & A
Q. What analytical methods are recommended for quantifying Tris[2-(perfluorohexyl)ethyl] Phosphate in environmental matrices, and how should method validation be approached?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying fluorinated organophosphate esters due to their low environmental concentrations and structural complexity. Method validation should include recovery tests (spiked matrices), limits of detection/quantification (LOD/LOQ), and cross-calibration with certified reference materials. Researchers must also account for matrix effects (e.g., ionization suppression in wastewater) by using isotope-labeled internal standards. Data quality assessments should prioritize peer-reviewed methods and transparency in analytical protocols to avoid biases .
Q. How can researchers evaluate the environmental persistence of this compound under varying biogeochemical conditions?
Standardized OECD guidelines for hydrolysis (e.g., OECD 111) and photolysis (e.g., OECD 316) should be adapted to simulate realistic environmental scenarios. For hydrolysis, test pH ranges (3–9) and temperatures (4–40°C) to model freshwater and marine systems. Photolysis studies should use UV wavelengths matching solar spectra (290–400 nm) and quantify degradation products via high-resolution mass spectrometry. Data interpretation must differentiate between abiotic and microbial degradation pathways, with controls for microbial activity .
Q. What are the critical parameters for assessing acute aquatic toxicity of this compound?
Follow OECD Test No. 202 (Daphnia magna acute immobilization) and Test No. 203 (fish acute toxicity), using standardized exposure durations (48–96 hours). Report dissolved oxygen, pH, and temperature, as fluorinated compounds may alter test conditions. Include solvent controls (e.g., acetone) to distinguish compound-specific effects. Toxicity thresholds should be compared against environmental concentrations from monitoring studies to prioritize risk scenarios .
Advanced Research Questions
Q. How can contradictory data on the endocrine-disrupting potential of this compound be resolved?
Discrepancies often arise from variations in model organisms (e.g., zebrafish vs. mammalian cell lines), exposure windows (developmental vs. adult stages), and receptor-binding assays (estrogen/androgen receptors). To reconcile findings, employ a tiered approach:
In vitro: Use human nuclear receptor transactivation assays (e.g., ERα/ERβ luciferase reporters) with controlled metabolic activation.
In vivo: Apply transcriptomics to identify dysregulated pathways in model species.
Cross-species extrapolation: Apply quantitative structure-activity relationship (QSAR) models validated for fluorinated compounds.
Systematic reviews should weight studies by data quality (e.g., EPA’s Toxicity Reference Database criteria) .
Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in terrestrial ecosystems?
Use factorial designs to isolate variables (e.g., soil type, microbial diversity, moisture). For example:
- Factor A: Soil organic carbon content (low vs. high).
- Factor B: Microbial consortia (sterilized vs. live soil).
- Response variables: Parent compound depletion (via LC-MS/MS) and metabolite profiling (via non-targeted HRMS).
Incorporate stable isotope tracing (e.g., ¹⁸O-labeled phosphate groups) to track biotransformation. Validate findings with in silico metabolic prediction tools like Meteor Nexus .
Q. How should researchers address data gaps in the ecotoxicological risk assessment of this compound?
Adopt the ICE (Interpolation, Cross-validation, Extrapolation) framework:
Interpolation: Use read-across data from structurally analogous perfluorinated phosphates (e.g., Tris(2-chloroethyl) phosphate) after verifying physicochemical similarities (log Kow, solubility) .
Cross-validation: Compare toxicity predictions from QSAR models (e.g., ECOSAR) with empirical data from tiered testing.
Extrapolation: Apply species sensitivity distribution (SSD) models to estimate hazardous concentrations for 5% of species (HC₅), prioritizing taxa with high exposure potential (e.g., benthic invertebrates) .
Methodological Notes
- Data Quality: Prioritize studies from repositories like EPA’s HERO database, which include peer-reviewed metadata and explicit analytical protocols .
- Conflicting Evidence: Resolve contradictions by evaluating study parameters (e.g., exposure duration, detection limits) and aligning with frameworks like the EPA’s Systematic Review Supplemental Files .
- Advanced Modeling: Integrate machine learning (e.g., random forest algorithms) to predict environmental fate parameters when empirical data are limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
